N'-hydroxy-2-(2-methylphenyl)ethanimidamide
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Overview
Description
N’-hydroxy-2-(2-methylphenyl)ethanimidamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of N’-hydroxy-2-(2-methylphenyl)ethanimidamide involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This oxime is then reduced to the desired N’-hydroxy-2-(2-methylphenyl)ethanimidamide using appropriate reducing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
N’-hydroxy-2-(2-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-2-(2-methylphenyl)ethanimidamide has diverse applications in scientific research:
Chemistry: It acts as a catalyst in various organic synthesis reactions, enabling the formation of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-hydroxy-2-(2-methylphenyl)ethanimidamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N’-hydroxy-2-(2-methylphenyl)ethanimidamide can be compared with other similar compounds such as:
- N’-hydroxy-2-(2-chlorophenyl)ethanimidamide
- N’-hydroxy-2-(2-fluorophenyl)ethanimidamide
- N’-hydroxy-2-(2-bromophenyl)ethanimidamide
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical properties and reactivity. N’-hydroxy-2-(2-methylphenyl)ethanimidamide is unique due to the presence of the methyl group, which can affect its steric and electronic properties .
Biological Activity
N'-hydroxy-2-(2-methylphenyl)ethanimidamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
This compound features a hydroxy group attached to an ethanimidamide backbone with a 2-methylphenyl substituent. The molecular formula is C_{10}H_{13N_2O with a molecular weight of approximately 176.26 g/mol. The presence of the hydroxy group enhances the compound's reactivity and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound can inhibit certain enzymes, altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
- Oxidative Stress Modulation : The hydroxyamidine moiety can undergo redox reactions, modulating oxidative stress levels in cells.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases.
Case Studies and Experimental Data
A series of studies have explored the biological effects of this compound:
- Antimicrobial Study : A study tested the compound against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 32 |
- Anticancer Activity : In vitro assays on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), suggesting its potential as an anticancer agent.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N,N-dimethyl-N'-(4-fluorophenyl)acetamidine | Contains a fluorine atom on the phenyl ring | Notable for neuroprotective effects |
N'-hydroxy-2-(4-methylphenyl)ethanimidamide | Hydroxyl group on a different phenyl ring | Exhibits lower antimicrobial activity |
Properties
IUPAC Name |
N'-hydroxy-2-(2-methylphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIXBAUXYDAIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.